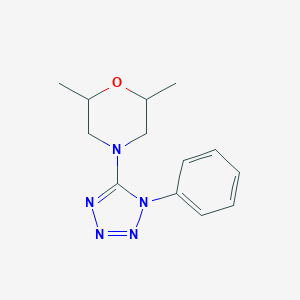
nicotinaldehyde N-phenylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinaldehyde N-phenylthiosemicarbazone (NAPT) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NAPT is a thiosemicarbazone derivative that has been synthesized by the reaction of nicotinaldehyde and N-phenylthiosemicarbazide.
Mechanism of Action
The mechanism of action of nicotinaldehyde N-phenylthiosemicarbazone is not fully understood. However, it is believed to act through multiple pathways. nicotinaldehyde N-phenylthiosemicarbazone has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. nicotinaldehyde N-phenylthiosemicarbazone has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
nicotinaldehyde N-phenylthiosemicarbazone has been shown to have various biochemical and physiological effects. It has been found to reduce the level of reactive oxygen species (ROS) and increase the level of glutathione, an antioxidant that protects cells from oxidative stress. nicotinaldehyde N-phenylthiosemicarbazone has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer invasion. In addition, nicotinaldehyde N-phenylthiosemicarbazone has been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of nicotinaldehyde N-phenylthiosemicarbazone is its broad spectrum of biological activities. It has been found to exhibit anti-cancer, anti-viral, anti-bacterial, anti-fungal, and anti-inflammatory properties. nicotinaldehyde N-phenylthiosemicarbazone is also relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of nicotinaldehyde N-phenylthiosemicarbazone is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for research on nicotinaldehyde N-phenylthiosemicarbazone. One area of research is the development of novel analogs of nicotinaldehyde N-phenylthiosemicarbazone with improved solubility and efficacy. Another area of research is the investigation of the mechanism of action of nicotinaldehyde N-phenylthiosemicarbazone and its potential targets. Furthermore, the therapeutic potential of nicotinaldehyde N-phenylthiosemicarbazone in various diseases such as cancer, viral infections, and inflammatory disorders can be explored in clinical trials. Finally, the use of nicotinaldehyde N-phenylthiosemicarbazone as a tool for studying the biology of cancer and other diseases can be investigated.
Synthesis Methods
Nicotinaldehyde N-phenylthiosemicarbazone is synthesized by the reaction of nicotinaldehyde and N-phenylthiosemicarbazide in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The purity of the product is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
Nicotinaldehyde N-phenylthiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a broad spectrum of biological activities, including anti-cancer, anti-viral, anti-bacterial, anti-fungal, and anti-inflammatory properties. nicotinaldehyde N-phenylthiosemicarbazone has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. It has also been found to inhibit the replication of HIV and hepatitis C virus.
properties
Product Name |
nicotinaldehyde N-phenylthiosemicarbazone |
|---|---|
Molecular Formula |
C13H12N4S |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
1-phenyl-3-[(E)-pyridin-3-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C13H12N4S/c18-13(16-12-6-2-1-3-7-12)17-15-10-11-5-4-8-14-9-11/h1-10H,(H2,16,17,18)/b15-10+ |
InChI Key |
XIKULJQYALWOGW-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CN=CC=C2 |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B255844.png)

![ethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255847.png)
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B255848.png)
![2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B255853.png)
![4-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B255854.png)
![5-(3-ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255857.png)
![5-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B255861.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B255863.png)
![3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B255874.png)